molecular formula C27H21F3N2O6S B1668459 Cevoglitazar CAS No. 839673-52-8

Cevoglitazar

Cat. No. B1668459
M. Wt: 558.5 g/mol
InChI Key: KVVODNUBDFULSC-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.

Scientific Research Applications

1. Effects on Obesity and Energy Homeostasis

Cevoglitazar, identified as a peroxisome proliferator-activated receptor (PPAR)-alpha and -gamma dual agonist, has shown promising results in obesity-related disorders. In animal studies involving obese mice and cynomolgus monkeys, cevoglitazar significantly reduced food intake and body weight. These outcomes were attributed to its dual activation of PPARalpha and -gamma, which are therapeutic targets for type 2 diabetes mellitus and diabetic dyslipidemia. The compound not only improved insulin sensitivity and lipid metabolism but also beneficially impacted energy balance (Chen et al., 2010).

2. Impact on Ectopic Fat Deposition

Cevoglitazar has also been studied for its effects on ectopic fat deposition. In fatty Zucker rats, a model of obesity and insulin resistance, cevoglitazar's metabolic response was characterized and compared to other PPAR agonists. This dual PPARα/γ agonist acted as both an insulin sensitizer and lipid-lowering agent, potentially beneficial for improving glucose tolerance in type 2 diabetic patients without inducing adiposity and body weight gain (Laurent et al., 2009).

3. Therapeutic Potential for Diabetes and Obesity

Cevoglitazar holds significant promise for the treatment of diabetes and obesity-related disorders. Its unique effect on energy balance, in addition to improving glycemic and metabolic control, distinguishes it from other dual PPAR agonists. These preclinical results in animal models underscore its potential as a therapeutic agent for these conditions (Chen et al., 2010).

properties

CAS RN

839673-52-8

Product Name

Cevoglitazar

Molecular Formula

C27H21F3N2O6S

Molecular Weight

558.5 g/mol

IUPAC Name

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1

InChI Key

KVVODNUBDFULSC-XMMPIXPASA-N

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cevoglitazar;  LBM-642;  LBM 642;  LBM642.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevoglitazar
Reactant of Route 2
Cevoglitazar
Reactant of Route 3
Reactant of Route 3
Cevoglitazar
Reactant of Route 4
Cevoglitazar
Reactant of Route 5
Cevoglitazar
Reactant of Route 6
Cevoglitazar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.